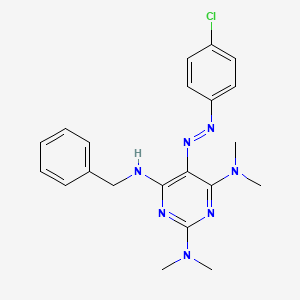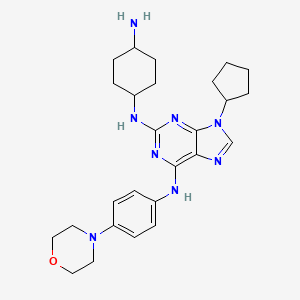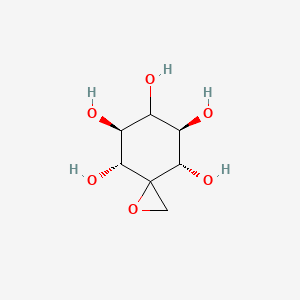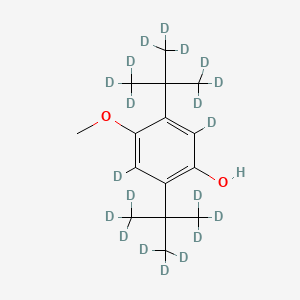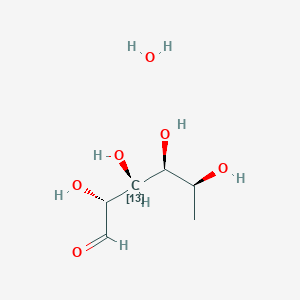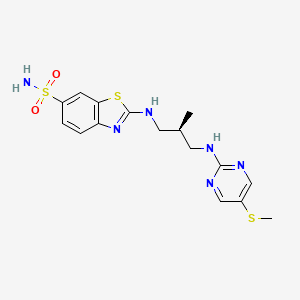
Pcsk9-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pcsk9-IN-16 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a serine protease involved in the regulation of low-density lipoprotein (LDL) cholesterol levels. PCSK9 inhibitors, including this compound, have emerged as promising therapeutic agents for the treatment of hypercholesterolemia and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pcsk9-IN-16 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pcsk9-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism
Biology: Investigated for its role in regulating LDL receptor levels and cholesterol homeostasis
Medicine: Explored as a potential therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases
Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways
Wirkmechanismus
Pcsk9-IN-16 exerts its effects by binding to PCSK9 and inhibiting its interaction with the LDL receptor. This inhibition prevents the degradation of LDL receptors, leading to increased receptor levels on the surface of hepatocytes and enhanced clearance of LDL cholesterol from the bloodstream. The molecular targets and pathways involved include the LDL receptor pathway and cholesterol metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pcsk9-IN-16 include other PCSK9 inhibitors such as:
- Evolocumab
- Alirocumab
- Tafolecimab
- Inclisiran .
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against PCSK9. It has been shown to form stable protein-ligand complexes and exhibit favorable pharmacokinetic properties, making it a promising candidate for further development and clinical applications .
Eigenschaften
Molekularformel |
C16H20N6O2S3 |
|---|---|
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C16H20N6O2S3/c1-10(6-18-15-19-8-11(25-2)9-20-15)7-21-16-22-13-4-3-12(27(17,23)24)5-14(13)26-16/h3-5,8-10H,6-7H2,1-2H3,(H,21,22)(H2,17,23,24)(H,18,19,20)/t10-/m0/s1 |
InChI-Schlüssel |
VHVWCSYDVSWCPC-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Kanonische SMILES |
CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)



